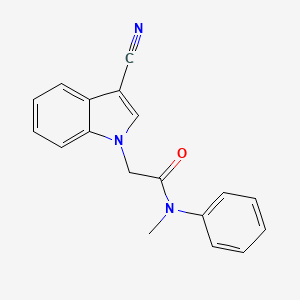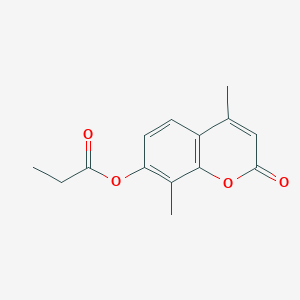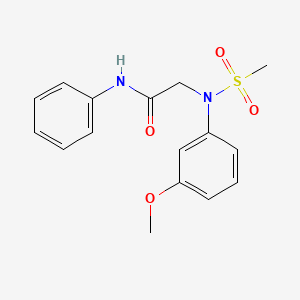
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, commonly known as MG-132, is a synthetic peptide aldehyde that is widely used in scientific research. It is a potent and selective proteasome inhibitor that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The proteasome is a large protein complex that is responsible for the degradation of intracellular proteins. MG-132 inhibits the proteasome by binding to the active site of the proteasome and blocking its activity. This leads to the accumulation of ubiquitinated proteins, which can cause cell death.
Biochemical and Physiological Effects:
MG-132 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. MG-132 has also been shown to inhibit angiogenesis and tumor growth in vivo. In addition, MG-132 has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MG-132 in lab experiments is its potency and selectivity. It is a potent and selective inhibitor of the proteasome, which makes it a useful tool for studying the proteasome pathway. However, one of the limitations of using MG-132 is its potential toxicity. It has been shown to induce cell death in various cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of MG-132 in scientific research. One direction is to study the role of the proteasome pathway in various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases. Another direction is to develop more potent and selective proteasome inhibitors that can be used as therapeutics. Finally, there is a need to study the potential toxicity of proteasome inhibitors and to develop strategies to minimize their toxicity.
Conclusion:
In conclusion, MG-132 is a synthetic peptide aldehyde that is widely used in scientific research as a tool to study the proteasome pathway. It is a potent and selective proteasome inhibitor that has various biochemical and physiological effects. Its advantages and limitations for lab experiments have been discussed, and several future directions for its use in scientific research have been identified.
Méthodes De Synthèse
MG-132 is synthesized by condensation of N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinyl chloride with the appropriate amine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
MG-132 is widely used in scientific research as a tool to study the proteasome pathway. It has been shown to inhibit the proteasome activity in a dose-dependent manner, leading to the accumulation of ubiquitinated proteins and subsequent cell death. MG-132 has been used to study the role of the proteasome pathway in various cellular processes such as cell cycle regulation, apoptosis, and protein degradation.
Propriétés
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-15-10-6-9-14(11-15)18(23(2,20)21)12-16(19)17-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPWDLONLGKTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5772501.png)
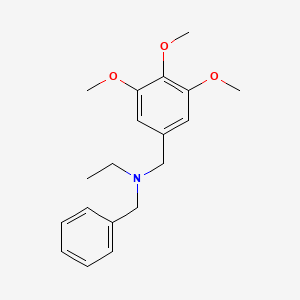
![2-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5772508.png)
![methyl (4-{[(4-morpholinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5772516.png)
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5772525.png)
![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5772532.png)
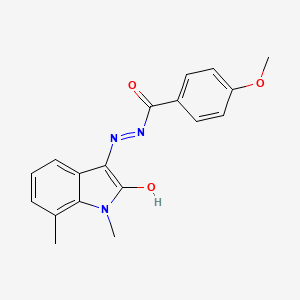
![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![2-(4-methylphenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5772564.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5772566.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)
